(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol
Description
(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that features a quinoline moiety, a morpholine ring, and a piperidine ring
Properties
IUPAC Name |
(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-2-4-17-14(11-15)1-3-16(21-17)12-22-6-5-18(19(24)13-22)23-7-9-25-10-8-23/h1-4,11,18-19,24H,5-10,12-13H2/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPDFHVPOCPPE-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=NC4=C(C=C3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=NC4=C(C=C3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperidine and morpholine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using flow chemistry techniques to ensure consistent quality and efficiency. Flow reactors can provide better control over reaction parameters and can be scaled up more easily compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential as a lead compound for the development of new drugs. Its quinoline moiety is known for its antimicrobial and antimalarial properties, while the piperidine and morpholine rings can enhance its pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine and morpholine rings can interact with protein targets. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Morpholine Derivatives: Compounds like morpholine and its derivatives.
Uniqueness
What sets (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
